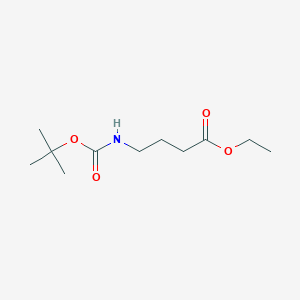

Ethyl 4-((tert-butoxycarbonyl)amino)butanoate

Description

Ethyl 4-((tert-butoxycarbonyl)amino)butanoate is a Boc (tert-butoxycarbonyl)-protected amino acid ester. The Boc group serves as a temporary protecting group for amines, enhancing stability during synthetic reactions, particularly in peptide synthesis and organic intermediate preparation . The compound features a butanoate backbone with an ethyl ester at the carboxyl terminus and a Boc-protected amino group at the terminal carbon.

Properties

IUPAC Name |

ethyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-5-15-9(13)7-6-8-12-10(14)16-11(2,3)4/h5-8H2,1-4H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZCBJEPDZSZUAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70728042 | |

| Record name | Ethyl 4-[(tert-butoxycarbonyl)amino]butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70728042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

228110-66-5 | |

| Record name | Ethyl 4-[(tert-butoxycarbonyl)amino]butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70728042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((tert-butoxycarbonyl)amino)butanoate typically involves the protection of the amino group of γ-aminobutyric acid using tert-butoxycarbonyl (Boc) group. This can be achieved under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction can also be carried out in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .

Industrial Production Methods

Industrial production methods often employ flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds. This method is more efficient, versatile, and sustainable compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((tert-butoxycarbonyl)amino)butanoate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of the Boc group can be achieved using strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or DMAP in various solvents.

Major Products Formed

The major products formed from these reactions include the free amine (γ-aminobutyric acid) and various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHN O

- Molecular Weight : Approximately 217.29 g/mol

- CAS Number : 228110-66-5

The Boc group serves as a protective moiety for amines, facilitating selective reactions without interference from other functional groups. This property is crucial for synthesizing complex molecules where specific reactivity is required.

Organic Synthesis

Ethyl 4-((tert-butoxycarbonyl)amino)butanoate is primarily used as an intermediate in organic synthesis. Its role is significant in:

- Peptide Synthesis : The compound is utilized in the formation of peptide bonds, enabling the creation of various peptides that are essential for biological functions and therapeutic applications.

- Synthesis of Bioactive Compounds : It acts as a building block for synthesizing compounds with potential pharmacological activities. The derivatives formed from this compound can exhibit diverse biological properties depending on their final structure.

Medicinal Chemistry

The compound's derivatives have been studied for their potential therapeutic effects. Research indicates that:

- Pharmacological Properties : Various derivatives synthesized using ethyl 4-((tert-butoxycarbonyl)amino)butanoate have shown promise in medicinal chemistry, including anti-inflammatory and anticancer activities.

- Biological Interaction Studies : Investigations into how these compounds interact with biological macromolecules (proteins, nucleic acids) are ongoing, which is vital for understanding their mechanisms of action and optimizing their efficacy in drug development.

Asymmetric Synthesis

Ethyl 4-((tert-butoxycarbonyl)amino)butanoate has been employed in asymmetric synthesis processes:

- Chiral Catalysis : The compound can be used in reactions that require chiral catalysts, facilitating the production of enantiomerically pure compounds which are crucial in pharmaceuticals.

Case Study 1: Peptide Derivative Formation

A study demonstrated the effectiveness of ethyl 4-((tert-butoxycarbonyl)amino)butanoate in synthesizing peptide derivatives through a series of coupling reactions. The Boc group was successfully removed under mild conditions to yield free amine functionalities necessary for further reactions.

Case Study 2: Anticancer Activity

Research published in a medicinal chemistry journal highlighted the synthesis of a derivative from ethyl 4-((tert-butoxycarbonyl)amino)butanoate that exhibited significant anticancer activity against specific cell lines. The study emphasized the importance of structural modifications to enhance biological activity.

Mechanism of Action

The mechanism of action of Ethyl 4-((tert-butoxycarbonyl)amino)butanoate involves the release of γ-aminobutyric acid upon removal of the Boc protecting group. GABA then exerts its effects by binding to GABA receptors in the central nervous system, leading to inhibitory neurotransmission. This process involves the modulation of ion channels and the reduction of neuronal excitability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

*Estimated due to lack of direct evidence.

Reactivity and Stability

- Boc-Protected Compounds: The Boc group in Ethyl 4-((tert-butoxycarbonyl)amino)butanoate and its analogs (e.g., ) provides stability under basic conditions but is cleaved under acidic conditions (e.g., trifluoroacetic acid ). This contrasts with acetoxy derivatives (e.g., Ethyl 4-acetoxybutanoate ), which hydrolyze readily under physiological conditions.

- Electron-Withdrawing Groups : The trifluorophenyl group in reduces electron density, enhancing resistance to oxidation but lowering solubility in polar solvents.

- Steric Effects: Bulky substituents like 2,4-dimethylphenyl in slow reaction kinetics in nucleophilic substitutions compared to the unsubstituted Boc-amino analog.

Physical Properties

Biological Activity

Ethyl 4-((tert-butoxycarbonyl)amino)butanoate is a compound of significant interest in the fields of organic synthesis and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

Ethyl 4-((tert-butoxycarbonyl)amino)butanoate has the molecular formula and a molecular weight of approximately 255.35 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is crucial for the selective protection of amines during synthetic processes. This structural characteristic enables the compound to participate in various chemical reactions while maintaining stability and reactivity towards biological macromolecules such as proteins and nucleic acids .

Synthesis

The synthesis of ethyl 4-((tert-butoxycarbonyl)amino)butanoate typically involves several key steps, including:

- Protection of Amino Groups : The Boc group is introduced to protect the amino functional group.

- Formation of the Butanoate Moiety : The ethyl ester is formed through reaction with appropriate carboxylic acids.

- Purification : The product is purified to achieve high yields and purity.

This multi-step synthesis allows for the efficient production of ethyl 4-((tert-butoxycarbonyl)amino)butanoate, making it a valuable intermediate in organic synthesis .

Biological Activity

The biological activity of ethyl 4-((tert-butoxycarbonyl)amino)butanoate is primarily linked to its derivatives rather than the parent compound itself. Studies have shown that compounds derived from this structure exhibit various pharmacological properties, including:

- Antimicrobial Activity : Certain derivatives have demonstrated significant inhibitory effects against various bacterial strains.

- Anticancer Properties : Research indicates that some derivatives can induce apoptosis in cancer cells, highlighting their potential as therapeutic agents .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, contributing to its potential use in drug development .

Case Studies

- Inhibition of PknB : A series of compounds derived from ethyl 4-((tert-butoxycarbonyl)amino)butanoate were tested for their inhibitory activity against PknB, a serine/threonine kinase implicated in bacterial growth. Compounds with the tert-butoxycarbonyl-aminoethyl group exhibited higher potency compared to others, with some achieving up to 87% inhibition .

- Anticancer Assays : In vitro studies showed that specific derivatives could induce multipolar mitoses in cancer cell lines, suggesting a mechanism for their anticancer effects. For instance, compounds were observed to increase multipolarity by approximately 10% in treated cells compared to controls .

Research Findings

Q & A

Q. Can green chemistry principles be applied to improve sustainability in its synthesis?

Q. How can side reactions during esterification be mitigated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.